Raf265

Catalog No.
S730364
CAS No.
927880-90-8
M.F
C24H16F6N6O
M. Wt
518.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raf265

CAS Number

927880-90-8

Product Name

Raf265

IUPAC Name

1-methyl-5-[[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-4-pyridinyl]oxy]-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine

Molecular Formula

C24H16F6N6O

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34)

InChI Key

YABJJWZLRMPFSI-UHFFFAOYSA-N

SMILES

Array

Synonyms

CHIR-265, RAF265

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

The exact mass of the compound 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

RAF265 (CAS: 927880-90-8), also known as CHIR-265, is a highly potent, orally bioavailable small-molecule kinase inhibitor characterized by its dual mechanism of action against the RAF/MEK/ERK and VEGFR angiogenic pathways. Unlike earlier-generation multi-kinase inhibitors or highly selective mutant-BRAF inhibitors, RAF265 functions as a pan-RAF inhibitor—effectively targeting B-RAF V600E, wild-type B-RAF, and C-RAF—while simultaneously providing potent suppression of VEGFR2. This specific pharmacological profile makes it a critical procurement choice for research and preclinical development focused on overcoming acquired resistance in melanoma and colorectal cancer models, particularly where paradoxical MAPK pathway activation or tumor-induced angiogenesis limits the efficacy of standard targeted therapies[1].

Substituting RAF265 with other common in-class inhibitors like vemurafenib or sorafenib fundamentally alters experimental outcomes in complex tumor models. While vemurafenib is highly selective for the B-RAF V600E mutation, it lacks anti-angiogenic (VEGFR2) activity and frequently induces paradoxical activation of the MAPK pathway via C-RAF in wild-type BRAF cells, leading to rapid resistance [1]. Conversely, while sorafenib offers multi-kinase inhibition including VEGFR2, its potency against the B-RAF V600E mutation is significantly weaker, failing to provide the deep pathway suppression required for aggressive melanoma models [2]. Procurement of RAF265 is therefore necessary when an assay requires simultaneous, high-potency blockade of both tumor proliferation (pan-RAF) and vascularization (VEGFR2) without triggering C-RAF-mediated escape mechanisms.

Superior B-RAF V600E Potency vs. Sorafenib

In direct biochemical kinase assays, RAF265 demonstrates exceptional potency against the B-RAF V600E mutant, achieving an IC50 of 0.5 nM to 3 nM depending on the assay conditions. In contrast, the multi-kinase inhibitor sorafenib exhibits a significantly higher IC50 of approximately 43 nM for the same target, making it nearly 14- to 80-fold less potent [1]. This quantitative advantage ensures that RAF265 achieves complete target modulation at much lower concentrations, reducing off-target toxicity in cell-based assays.

Evidence DimensionB-RAF V600E Kinase Inhibition (IC50)
Target Compound Data0.5 - 3.0 nM
Comparator Or BaselineSorafenib (IC50 ~ 43 nM)
Quantified Difference14- to 80-fold greater potency for RAF265
ConditionsIn vitro GST-MEK direct substrate biochemical kinase assay

Procuring RAF265 allows researchers to achieve deep B-RAF V600E suppression at low nanomolar concentrations, which is unachievable with sorafenib without risking broad off-target effects.

Prevention of Paradoxical Activation via C-RAF Inhibition

A major limitation of highly selective B-RAF inhibitors like vemurafenib is their tendency to induce paradoxical MAPK pathway activation by failing to inhibit C-RAF. RAF265 overcomes this by acting as a pan-RAF inhibitor, demonstrating a potent C-RAF IC50 of 19 nM[1]. By effectively blocking C-RAF alongside B-RAF, RAF265 prevents the dimerization-driven resistance mechanisms that plague first-generation selective inhibitors.

Evidence DimensionC-RAF Kinase Inhibition (IC50)
Target Compound Data19 nM
Comparator Or BaselineVemurafenib (Fails to inhibit C-RAF at therapeutic doses, induces activation)
Quantified DifferenceComplete C-RAF suppression by RAF265 vs. paradoxical activation by vemurafenib
ConditionsIn vitro target modulation and cellular proliferation assays

Laboratories studying acquired melanoma resistance must select RAF265 over vemurafenib to effectively model pan-RAF blockade and prevent C-RAF-mediated assay failure.

Dual-Pathway Blockade: Integrated VEGFR2 Inhibition

Unlike vemurafenib and dabrafenib, which are strictly limited to the RAF pathway, RAF265 provides integrated anti-angiogenic properties by potently inhibiting VEGFR2 phosphorylation with an EC50 of approximately 30 nM. This dual-action profile allows a single compound to simultaneously disrupt tumor cell proliferation and endothelial cell vascularization, eliminating the need to procure and formulate two separate inhibitors for complex in vivo tumor microenvironment models.

Evidence DimensionVEGFR2 Inhibition (EC50)
Target Compound Data~30 nM
Comparator Or BaselineVemurafenib / Dabrafenib (No significant VEGFR2 activity)
Quantified DifferencePotent dual-pathway activity in RAF265 vs. single-pathway activity in comparators
ConditionsCell-based VEGFR2 phosphorylation assay

For in vivo xenograft studies requiring both anti-proliferative and anti-angiogenic effects, purchasing RAF265 streamlines formulation and avoids the pharmacokinetic complexities of dosing two separate drugs.

Solubility Dependencies and Handling Requirements

Proper solvent handling is critical for RAF265 processability. The compound achieves high solubility in anhydrous DMSO (up to 50-100 mg/mL, ~99-192 mM) when paired with sonication and mild warming (up to 60°C). However, RAF265 is highly sensitive to moisture; using hygroscopic, moisture-contaminated DMSO significantly reduces its solubility and can cause precipitation in high-throughput screening formats . In contrast to highly water-soluble salts, RAF265 requires strict anhydrous stock preparation.

Evidence DimensionMaximum Solubility
Target Compound Data100 mg/mL in anhydrous DMSO (with sonication/warming)
Comparator Or BaselineMoisture-contaminated DMSO or aqueous buffers
Quantified DifferenceSevere solubility drop in hydrated solvents vs. complete dissolution in fresh anhydrous DMSO
ConditionsIn vitro stock solution preparation for cellular assays

Buyers and lab managers must ensure the concurrent procurement of fresh, anhydrous DMSO and implement sonication protocols to prevent costly assay failures due to compound precipitation.

Quantifiable Inhibition of Osteoclast Resorption

While primarily procured for oncology, RAF265 provides highly quantifiable baseline data for bone metastasis and skeletal disorder models. In peripheral blood mononuclear cell (PBMC) assays, RAF265 inhibits RANKL/M-CSF-induced osteoclast differentiation with an IC50 of ~160 nM, and exerts an even more potent inhibition on osteoclast resorptive capacity on calcium-coated wells with an IC50 of ~20 nM [1]. This provides a dual-purpose utility not typically validated for standard BRAF inhibitors.

Evidence DimensionOsteoclast Resorptive Capacity (IC50)
Target Compound Data~20 nM
Comparator Or BaselineUntreated RANKL/M-CSF induced PBMCs
Quantified DifferencePotent dose-dependent suppression of resorption and differentiation
ConditionsIn vitro PBMC differentiation and calcium-coated well resorption assays

Labs investigating tumor-induced bone degradation can procure RAF265 to simultaneously target the primary tumor pathways and directly measure the inhibition of osteoclast function.

Modeling Acquired Resistance in BRAF-Mutant Melanoma

Because highly selective BRAF inhibitors like vemurafenib often trigger resistance via C-RAF-mediated paradoxical activation, RAF265 is the preferred compound for studying resistance bypass mechanisms. Its pan-RAF inhibition profile ensures complete blockade of the MAPK pathway, making it essential for long-term proliferation assays and xenograft models where tumor escape is a primary variable [1].

Dual Anti-Angiogenic and Anti-Proliferative Xenograft Studies

In complex in vivo models that evaluate the tumor microenvironment, researchers require simultaneous suppression of tumor growth and vascularization. RAF265’s potent dual inhibition of B-RAF V600E and VEGFR2 (~30 nM EC50) allows for single-agent dosing, eliminating the pharmacokinetic confounding factors associated with co-administering a BRAF inhibitor and a separate VEGFR inhibitor .

Osteoclastogenesis and Bone Metastasis Assays

Directly downstream of its validated in vitro resorption data, RAF265 is uniquely suited for skeletal disorder research. It is the compound of choice for specialized in vitro calcium-coated well resorption assays modeling bone metastasis, allowing researchers to simultaneously target primary tumor pathways and directly measure the inhibition of osteoclast function [2].

XLogP3

5.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

518.12897813 Da

Monoisotopic Mass

518.12897813 Da

Heavy Atom Count

37

UNII

8O434L3768

Drug Indication

Investigated for use/treatment in melanoma.

Mechanism of Action

CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms.

Other CAS

927880-90-8

Wikipedia

CHIR-265

Dates

Last modified: 08-15-2023

Explore Compound Types